Pentafluoropropaneperoxoic acid
Description
These compounds, characterized by fluorine substitution and carboxylic acid functional groups, share similarities in applications and environmental behavior. This analysis focuses on Pentafluoropropionic acid (CAS 32385-11-8, ), a C₃ perfluorinated acid, and compares it with other perfluorinated compounds such as Perfluoropentanoic acid (PFPEA, CAS 2706-90-3, ) and Perfluoro-3-methoxypropanoic acid (CAS 377-73-1, ). These compounds are critical in industrial and biochemical contexts but raise concerns due to their persistence and environmental impact .
Properties
CAS No. |
159219-31-5 |
|---|---|
Molecular Formula |
C3HF5O3 |
Molecular Weight |
180.03 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoropropaneperoxoic acid |
InChI |
InChI=1S/C3HF5O3/c4-2(5,1(9)11-10)3(6,7)8/h10H |
InChI Key |
NHVUMFDCNNRJQT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)OO |
Origin of Product |
United States |
Preparation Methods
The synthesis of pentafluoropropaneperoxoic acid typically involves the reaction of pentafluoropropane with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the peroxoic acid group. Industrial production methods may involve more advanced techniques such as chemical vapor deposition (CVD) or other scalable processes to ensure high yield and purity .
Chemical Reactions Analysis
Pentafluoropropaneperoxoic acid undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting sulfides to sulfoxides and sulfones.
Reduction: Under specific conditions, it can be reduced to form other fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, transition metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Pentafluoropropaneperoxoic acid has a wide range of applications in scientific research:
Biology: Its potential as a reagent in biochemical assays and as a tool for studying oxidative stress in biological systems is being explored.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which pentafluoropropaneperoxoic acid exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxoic acid group. These ROS can interact with various molecular targets, including proteins, nucleic acids, and lipids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
- Pentafluoropropionic acid (C₃HF₅O₂, MW 176.04): Features five fluorine atoms on a three-carbon chain with a terminal carboxylic acid group. Used in liquid chromatography (LC) for gentamicin analysis and as a biochemical reagent .
- Perfluoropentanoic acid (PFPEA, C₅HF₉O₂, MW 264.04): A longer-chain C₅ perfluorinated acid with higher fluorine content, commonly applied in industrial processes (e.g., surfactants, coatings) .
- Perfluoro-3-methoxypropanoic acid (C₄HF₇O₃, MW 230.00): Contains a methoxy (-OCH₃) group at the third carbon, enhancing its polarity and reactivity in synthetic chemistry .
Functional and Application Differences
Environmental and Regulatory Considerations
Perfluorinated carboxylic acids are persistent organic pollutants (POPs) due to their strong carbon-fluorine bonds. emphasizes the need for continuous hazard assessments of such compounds under the Stockholm Convention .
Data Tables
Table 1: Comparative Properties of Selected Perfluorinated Acids
Research Findings and Environmental Impact
- Shorter vs. Longer Chains : Shorter-chain acids like Pentafluoropropionic acid are increasingly used as alternatives to longer-chain PFAS (e.g., PFPEA) but still pose regulatory challenges due to incomplete degradation .
- Functional Group Effects: Methoxy-substituted derivatives (e.g., Perfluoro-3-methoxypropanoic acid) exhibit altered reactivity, impacting their environmental fate and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
